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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of two critical physicochemical properties of

maltodextrin powders: water activity (a_w) and hygroscopicity. Understanding these properties

is paramount for predicting the stability, flowability, and shelf-life of powdered formulations in

the pharmaceutical and food industries. This document summarizes key quantitative data,

details experimental protocols for measurement, and illustrates the underlying relationships

through logical diagrams.

Core Concepts: Water Activity and Hygroscopicity
Water Activity (a_w) is a measure of the energy status of the water in a system, or more

specifically, the partial vapor pressure of water in a substance divided by the standard state

partial vapor pressure of pure water. It is a critical determinant of microbial growth, chemical

reaction rates, and physical stability in powders.[1][2] A lower water activity generally implies a

more stable product.

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding

atmosphere.[3] For maltodextrin powders, high hygroscopicity can lead to undesirable

phenomena such as caking, clumping, and altered dissolution profiles, which compromise

product quality and performance.[1][4]

The Dextrose Equivalent (DE) value is a primary characteristic of maltodextrin that

significantly influences both water activity and hygroscopicity. DE represents the degree of
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starch hydrolysis, indicating the percentage of reducing sugars present on a dry basis relative

to dextrose (glucose).[5] A higher DE value corresponds to shorter glucose polymer chains.[6]

[7]

The Role of Dextrose Equivalent (DE)
The DE value is directly related to the molecular structure of maltodextrin, which in turn

dictates its interaction with water molecules.

Higher DE Maltodextrins (Shorter Chains): These possess a higher concentration of

hydrophilic hydroxyl (-OH) groups due to the greater number of shorter glucose chains. This

increased hydrophilicity generally leads to higher hygroscopicity.[6][8]

Lower DE Maltodextrins (Longer Chains): With longer polymer chains and fewer reducing

ends, these maltodextrins are typically less hygroscopic and are often preferred for

reducing the caking and stickiness of food powders.[8][9]

However, this relationship can be complex. Some studies have shown that at very high relative

humidity (above 75% RH), maltodextrins with very low DE values can become more

hygroscopic than those with intermediate DE values, suggesting that the molecular weight

distribution is also a critical factor.[10] Furthermore, at low water activities, some low DE

maltodextrins (e.g., DE 5) have been observed to adsorb more water than those with higher

DE values (e.g., DE 14 and 18.5).[11][12]

Quantitative Data Summary
The following tables summarize key physicochemical properties of maltodextrin powders from

various studies.

Table 1: Physicochemical Properties of Commercial Maltodextrin Powders Data compiled from

studies on maltodextrins from various suppliers and botanical sources (corn, manioc).

Dextrose
Equivalent
(DE)

Moisture
Content (%
w/w)

Bulk Density
(g/mL)

True Density
(g/mL)

Source(s)

5 - 30 2.82 - 6.47 0.33 - 0.49 1.14 - 1.44 [13][14]
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Table 2: Water Sorption Characteristics of Maltodextrins at 298 K (25 °C) Data derived from

water sorption isotherm studies. Equilibrium moisture content (g H₂O / 100g dry solids) varies

with water activity (a_w).

Maltode
xtrin DE

a_w =
0.11

a_w =
0.33

a_w =
0.53

a_w =
0.75

a_w =
0.84

a_w =
0.90

Source(
s)

DE 5 ~1.5 ~4.5 ~7.0 ~11.0 ~15.0 ~20.0 [15]

DE 10 ~1.0 ~4.0 ~6.5 ~10.5 ~14.5 ~19.0 [15]

DE 15 ~1.0 ~4.0 ~6.0 ~10.0 ~14.0 ~18.5 [15]

DE 20 ~1.0 ~3.5 ~5.5 ~9.5 ~13.5 ~18.0 [15]

DE 25 ~0.8 ~3.0 ~5.0 ~9.0 ~13.0 ~17.5 [15]

Note: Values are estimated from graphical data presented in the cited literature and show a

general trend. The Guggenheim-Anderson-de Boer (GAB) model was found to fit the

experimental data well up to a_w = 0.9.[15]

Table 3: Hygroscopicity of Maltodextrin-Containing Powders Hygroscopicity is typically

measured as the percentage of moisture absorbed at a high relative humidity until equilibrium.
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Product

Maltodextri
n
Content/Typ
e

Relative
Humidity
(%)

Hygroscopi
city (%)

Classificati
on

Source(s)

Grugru Palm

Powder
8% 79.5 5.17

Non-

hygroscopic
[16]

Grugru Palm

Powder
0% 79.5 6.39

Non-

hygroscopic
[16]

Spray-Dried

Barberry

Juice

Lower DE

Maltodextrin
Not Specified Lower - [8]

Spray-Dried

Barberry

Juice

Higher DE

Maltodextrin
Not Specified Higher - [8]

According to GEA Niro Research Laboratory, powders with hygroscopicity below 10% are

classified as non-hygroscopic, 10-15% as slightly hygroscopic, 15-20% as hygroscopic, and

above 20% as very hygroscopic.[17]

Experimental Protocols
Accurate characterization of water activity and hygroscopicity relies on standardized

methodologies.

Measurement of Water Activity and Sorption Isotherms
Static Gravimetric Method (Isopiestic Method) This is a common and reliable method for

generating moisture sorption isotherms.[15][16]

Preparation: A series of sealed desiccators or chambers are prepared, each containing a

saturated salt solution that maintains a specific, known relative humidity (and thus water

activity) in the headspace at a constant temperature.[15]

Sample Placement: Pre-weighed, dried samples of maltodextrin powder (typically 0.2-0.3 g)

are placed in containers within each desiccator.[15][16]
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Equilibration: The desiccators are maintained at a constant temperature (e.g., 25 °C). The

samples are weighed periodically (e.g., every 24 hours) until they reach a constant weight,

indicating that the powder has reached equilibrium with the surrounding water vapor.[6][16]

Data Analysis: The equilibrium moisture content is calculated for each water activity level.

These data points are then plotted to create the moisture sorption isotherm curve.

Mathematical models like the Guggenheim-Anderson-de Boer (GAB) or Brunauer-Emmett-

Teller (BET) are often fitted to the data.[9][15]

Dynamic Vapor Sorption (DVS) DVS is an automated gravimetric technique that provides high-

resolution isotherms more rapidly than static methods.[18][19]

Instrumentation: A DVS analyzer exposes a sample to a continuous stream of gas (typically

nitrogen) at a specified, controlled relative humidity.

Measurement: A highly sensitive microbalance continuously records the sample's mass as it

adsorbs or desorbs water to reach equilibrium.

Isotherm Generation: The instrument automatically changes the relative humidity in a

stepwise manner and records the equilibrium mass at each step, generating a detailed

isotherm.[19]

Measurement of Hygroscopicity
A widely used method for determining the hygroscopicity of a powder is based on its moisture

uptake in a high-humidity environment.[16]

Sample Preparation: A known mass of the powder sample (e.g., 0.5 g) is accurately weighed

and spread evenly on a watch glass or plate.[16]

Exposure: The sample is placed in a sealed chamber maintained at a constant, high relative

humidity (e.g., 79.5% RH using a saturated ammonium chloride solution) and constant

temperature.[16]

Monitoring: The weight of the sample is monitored at regular intervals (e.g., every 10

minutes).[16]
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Calculation: The analysis continues until the sample weight becomes constant. The

hygroscopicity is calculated as the mass of moisture absorbed per 100 g of the solid sample.

[16]

Visualizations: Workflows and Relationships
The following diagrams illustrate the key relationships and experimental workflows discussed.

Starch Hydrolysis Process

Resulting Molecular Properties
Physicochemical Outcome

Starch Hydrolysis Maltodextrin Dextrose Equivalent (DE)
(Degree of Hydrolysis)

Avg. Polymer Chain Length
inversely related

Number of Hydrophilic
-OH Groups

directly related

Hygroscopicity
(Tendency to absorb moisture)

influences

influences

Click to download full resolution via product page

Caption: Relationship between Starch Hydrolysis, DE, and Hygroscopicity.
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Preparation

Experiment

Data Analysis

Prepare saturated salt solutions
in sealed desiccators

Weigh dried maltodextrin
samples into containers

Place samples in desiccators
(each with a known a_w)

Store at constant temperature
(e.g., 25°C)

Periodically weigh samples
until mass is constant (equilibrium)

Calculate equilibrium
moisture content (EMC)

Plot EMC vs. Water Activity (a_w)
to generate isotherm curve

Click to download full resolution via product page

Caption: Experimental Workflow for Water Sorption Isotherm Measurement.
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1. Weigh a known mass
of maltodextrin powder (W_initial)

2. Place sample in a chamber with
constant high relative humidity (e.g., 79.5% RH)

3. Monitor sample weight
at regular time intervals

4. Is mass constant?

No

5. Record final mass (W_final)

Yes

6. Calculate Hygroscopicity:
((W_final - W_initial) / W_initial) * 100

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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